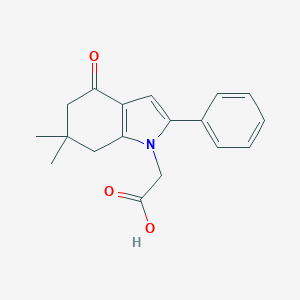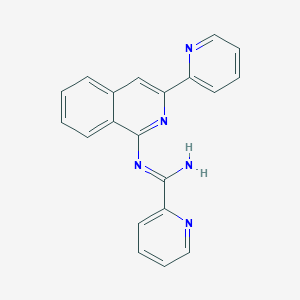
3,3-Dimethylbicylo(3.2.0)hepta-1,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene is a bicyclic organic compound that is commonly referred to as norcarane. This compound is of significant interest to scientists due to its unique chemical structure and its potential applications in various fields. In 2.0)hepta-1,4-diene, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene is not well understood. However, studies have shown that this compound has a unique chemical structure that allows it to interact with various molecules in the body. It is believed that 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene can interact with receptors in the brain and other organs, leading to various physiological effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene has various biochemical and physiological effects. This compound has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. It also has antitumor properties, which make it a potential candidate for the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene for lab experiments is its unique chemical structure. This compound can be easily modified to create various derivatives that can be used for different experiments. However, one of the limitations of this compound is its potential toxicity. Studies have shown that high doses of 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene can be toxic to cells, which can limit its use in certain experiments.
Direcciones Futuras
There are various future directions for the study of 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene. One potential direction is the development of new derivatives of this compound that can be used for different experiments. Another potential direction is the study of the mechanism of action of this compound to better understand its potential applications in various fields. Additionally, the potential use of 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene in the treatment of various diseases, such as cancer and inflammation, should be further explored.
In conclusion, 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene is a unique compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of this compound has the potential to lead to significant advancements in various fields, including organic synthesis, pharmacology, and medicine.
Métodos De Síntesis
The synthesis of 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene can be achieved through several methods. One of the most common methods is through the Diels-Alder reaction between 1,3-butadiene and 2-methylpropene. This reaction results in the formation of a bicyclic compound that can be easily converted to 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene through a series of chemical reactions.
Aplicaciones Científicas De Investigación
3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene has various scientific research applications. One of the most significant applications is in the field of organic synthesis. This compound is used as a starting material for the synthesis of various organic compounds due to its unique chemical structure. It is also used as a building block for the synthesis of complex molecules.
Propiedades
Número CAS |
111869-26-2 |
|---|---|
Nombre del producto |
3,3-Dimethylbicylo(3.2.0)hepta-1,4-diene |
Fórmula molecular |
C9H12 |
Peso molecular |
120.19 g/mol |
Nombre IUPAC |
3,3-dimethylbicyclo[3.2.0]hepta-1,4-diene |
InChI |
InChI=1S/C9H12/c1-9(2)5-7-3-4-8(7)6-9/h5-6H,3-4H2,1-2H3 |
Clave InChI |
LCUWWPJEBQOEQH-UHFFFAOYSA-N |
SMILES |
CC1(C=C2CCC2=C1)C |
SMILES canónico |
CC1(C=C2CCC2=C1)C |
Otros números CAS |
111869-26-2 |
Sinónimos |
3,3-dimethylbicyclo[3.2.0]hepta-1,4-diene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



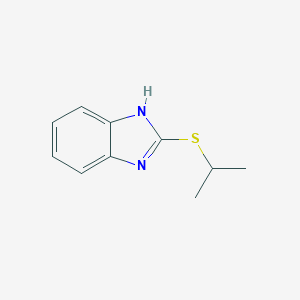
![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)
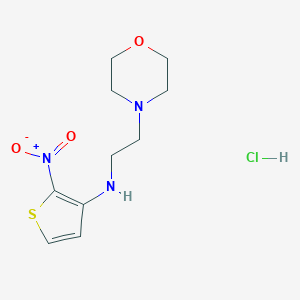
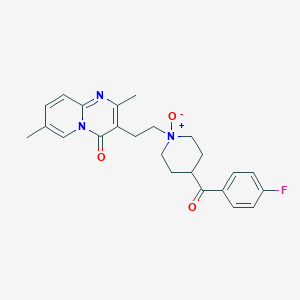
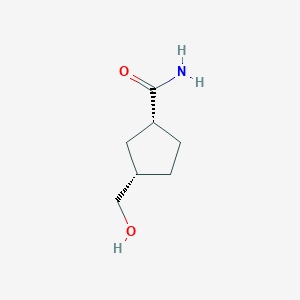

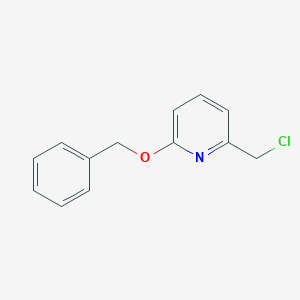
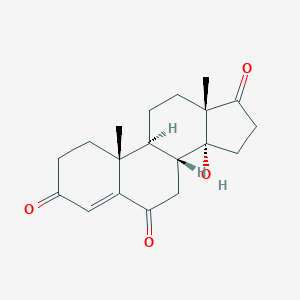
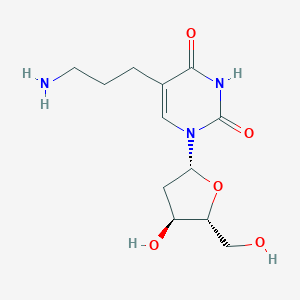
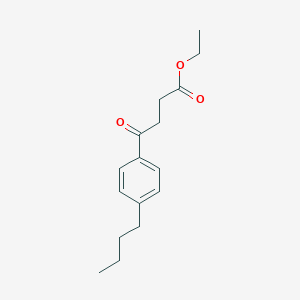
![2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55439.png)
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine](/img/structure/B55440.png)
